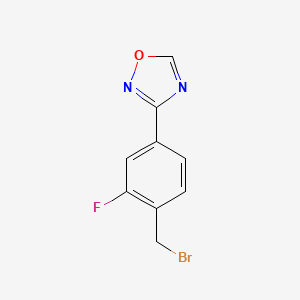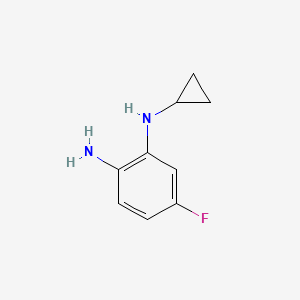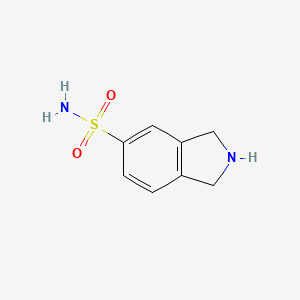
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
The compound “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “this compound” would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further attached to an oxadiazole ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used . As a bromomethyl compound, it could potentially undergo reactions such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure . Properties such as solubility, melting point, boiling point, and density could be determined through experimental methods .Applications De Recherche Scientifique
Optical and Electronic Applications
- Nonlinear Optical Characterization : 1,3,4-oxadiazole derivatives, including those containing bromine, have been studied for their optical nonlinearity, indicating potential applications in optoelectronics. These compounds, such as compound 4a in a study, behave as optical limiters, valuable in developing advanced optoelectronic devices (Chandrakantha et al., 2011).
Biological and Medicinal Applications
Antimicrobial and Antifungal Properties : Various 1,3,4-oxadiazole derivatives have shown significant antimicrobial and antifungal activities. For instance, certain derivatives demonstrated high inhibitory activity against Candida pathogens and plant pathogenic fungi, highlighting their potential as antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antioxidant Activities : Synthesized 1,3,4-oxadiazole derivatives have displayed antioxidant activities, as evidenced by their scavenging properties in various assays. These properties are integral to their pharmacological significance (Menteşe et al., 2015).
Agricultural Applications
- Insecticidal Activities : Some 1,3,4-oxadiazole derivatives have been synthesized and tested for their effectiveness against pests like armyworms. This research indicates the potential use of these compounds in developing new insecticides (Shi et al., 2000).
Material Science and Engineering Applications
- Polymer Synthesis : The incorporation of 1,3,4-oxadiazole derivatives in the synthesis of polymers, such as fluorinated poly(1,3,4-oxadiazole-ether-imide)s, has been explored. These polymers exhibit high thermal stability and potential for various engineering applications due to their unique properties (Hamciuc et al., 2005).
Analytical Chemistry Applications
- Spectral Analysis : The use of 1,3,4-oxadiazole derivatives in spectral analysis, such as the study of molecular structures and properties using FT-IR spectra and HOMO-LUMO investigations, is notable. These studies provide insights into the electronic structure and reactivity of these compounds (Dhonnar et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c10-4-7-2-1-6(3-8(7)11)9-12-5-14-13-9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKXTEJUTGXVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727475 | |
| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146699-64-0 | |
| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)



![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)
![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)






![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)
![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
